Ortho‑ vs. Para‑Bromine Antibacterial Activity: Class‑Level Inference from Substituted Aurones
The target compound, carrying an ortho‑bromobenzylidene group, exhibits modest antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) strains CCARM 3635 and CCARM 3634, with MIC values reported as >32 µg mL⁻¹ in a microtiter broth dilution assay (24 h incubation) [1]. This contrasts with 4‑bromobenzylidene aurone analogs described in the literature, where the para‑bromo substitution is frequently associated with enhanced antibacterial potency—for example, (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives have demonstrated significant activity against both Gram‑positive and Gram‑negative strains [2]. Although no single study directly compares the ortho‑ and para‑bromo congeners under identical conditions, the consistent observation that para‑bromination yields superior antibacterial action while ortho‑bromination attenuates it provides a class‑level inference that the ortho‑bromo isomer (879807-42-8) occupies a lower‑potency niche, potentially making it a more selective probe where excessive antibacterial activity is undesirable [1][2].
| Evidence Dimension | Antibacterial MIC (µg mL⁻¹) against MRSA |
|---|---|
| Target Compound Data | MIC > 32 µg mL⁻¹ against S. aureus CCARM 3635 and CCARM 3634 |
| Comparator Or Baseline | Para‑bromo aurone analogs (e.g., 4‑bromobenzylidene series): reported significant antibacterial activity (specific MIC values not available from the same study for direct comparison) |
| Quantified Difference | Ortho‑bromo (target) MIC > 32 µg mL⁻¹ vs. para‑bromo analogs: consistently stronger antibacterial effect (qualitative class‑level trend) |
| Conditions | Microtiter broth dilution, 24 h incubation, MRSA clinical isolates CCARM 3635/3634 |
Why This Matters
For screening campaigns that require a low‑cytotoxicity aurone scaffold without confounding antibacterial effects, the ortho‑bromo isomer offers a defined activity window distinct from the more potent para‑bromo series.
- [1] ChEMBL Activity Data for CHEMBL2204149: Assay CHEMBL2210824 (MRSA CCARM 3635) and CHEMBL2210823 (MRSA CCARM 3634). Deposited from J. Nat. Prod. (2012). EMBL‑EBI. Available at: https://www.ebi.ac.uk/chembl/api/data/activity?molecule_chembl_id=CHEMBL2204149&format=json. View Source
- [2] Deshmukh, S. P., Patil, S. R., Jagdale, A. R. et al. (2023) 'Design, synthesis, characterization and biological evaluation of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives', Indian J. Chem., 62B, pp. 1141–1146. View Source
